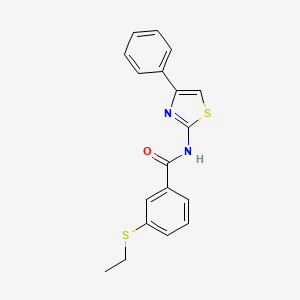

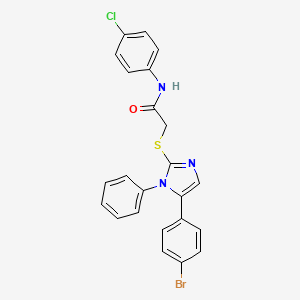

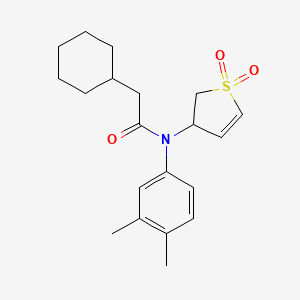

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one, commonly referred to as BMMP, is an organic compound with a wide range of applications. It is a versatile building block for organic synthesis and can be used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. BMMP is also a useful reagent for the synthesis of heterocyclic compounds, and it has been used in the synthesis of a variety of natural products.

Applications De Recherche Scientifique

Synthesis of Novel Derivatives

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a compound that has been utilized in the selective synthesis of novel derivatives, such as 5-bromopyrimidine derivatives, showcasing its role as a key intermediate in organic synthesis. These derivatives are synthesized through processes like esterification, condensation, and Suzuki coupling, employing catalysts like Pd(PPh_3)_4 in toluene under argon gas, illustrating the compound's versatility in forming structurally diverse molecules (Jin Wusong, 2011).

Heterocyclic Compound Synthesis

Another significant application involves the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to yield imidazo[1,2-a]pyridines and indoles. This demonstrates the compound's utility in generating heterocyclic compounds, which are crucial in pharmaceutical chemistry for their biological activities. The versatility of this compound in facilitating the formation of different heterocycles through reactions with triethylamine is highlighted, underlining its significance in medicinal chemistry (J. Khalafy, D. Setamdideh, K. A. Dilmaghani, 2002).

Catalysis and Organic Transformations

The compound also finds applications in catalysis, as seen in the regioselective synthesis of medium-sized halolactones and bromooxepanes from unactivated alkenes. This is achieved using a catalytic system consisting of bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP), indicating the compound's role in facilitating organic transformations that yield structurally complex and functionally significant molecules (A. Verma, S. Jana, C. Prasad, A. Yadav, Sangit Kumar, 2016).

Intermediate in Biologically Active Compounds Synthesis

Furthermore, this compound serves as an important intermediate in the synthesis of biologically active compounds. An example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, illustrating its utility in generating compounds with potential pharmaceutical applications. This underscores the compound's relevance in drug discovery and development processes (Linxiao Wang et al., 2016).

Propriétés

IUPAC Name |

3-bromo-1-(3-methoxyphenyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-10-5-2-4-9(8-10)14-7-3-6-11(13)12(14)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBFSEXLUVUZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CC=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)

![3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2739685.png)

![methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739689.png)

![N1-benzyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2739697.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2739699.png)

![2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2739701.png)